(2S,3R)-3-Amino-2-hydroxyheptanoic acid
Overview
Description
“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid” is a derivative of “(2S,3R)-3-Amino-2-hydroxyheptanoic acid”. It is used as an inhibitor of enkephalinase to augment met5-enkephalin-induced anti-nociception . The enantiomer of this compound is the N-terminal part of the natural linear pentapeptide microginin, which is used as an antihypertensive agent .
Synthesis Analysis
The synthesis of naturally occurring “(2S,3R)-3-Amino-2-hydroxyheptanoic acid” (AHDA) and its enantiomer involves a directed manipulation of the functional groups at C3 and C4 of D-glucose . This compound is the N-terminal part of the natural linear pentapeptide microginin .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2S,3R)-3-Amino-2-hydroxyheptanoic acid” include enantioselective introduction of amino- and hydroxy-groups to olefinic acid by either asymmetric epoxidation, dihydroxylation or aminohydroxylation . Other strategies include the asymmetric synthesis of β-lactams by a Staudinger reaction between ketene and imine to give the corresponding amino acids .Scientific Research Applications
Synthesis and Chemical Manipulation
(2S,3R)-3-Amino-2-hydroxyheptanoic acid, along with its derivatives and isomers, has been a subject of interest in the field of organic chemistry, particularly in the synthesis of enantiopure amino acids. Research has shown the stereodivergent synthesis of related amino acid derivatives like (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids and (4S,5R)- and (4S,5S)-4-amino-5-hydroxyheptanoic acid derivatives from L-aspartic and L-glutamic acids, respectively (Andrés et al., 2003). These findings are significant in understanding the chemical manipulation and synthesis of complex amino acids.
Applications in Peptide Synthesis
The amino acid has been identified as a key component in various peptides and cyclic depsipeptides. For instance, it plays a crucial role in the structure of sperabillins B and D, as evidenced by research on the asymmetric synthesis of highly functionalized derivatives of this amino acid (Davies & Ichihara, 1999). Additionally, it is a constituent of cyclic depsipeptides like callipeltins A and D, where the synthesis and configurational assignment of its novel residue were explored (Thoen et al., 2002).
Marine Peptides and Natural Products
This amino acid and its related derivatives have been found in marine peptides and natural products. For instance, ulongamides, beta-amino acid-containing cyclic depsipeptides isolated from marine cyanobacteria, include derivatives of this amino acid (Luesch et al., 2002). This highlights the compound's significance in natural product chemistry and marine biology.
Development of Novel Bioactive Compounds
The stereochemical manipulation and synthesis of (2S,3R)-3-Amino-2-hydroxyheptanoic acid and its analogs are crucial in the development of novel bioactive compounds. The concise synthesis of AHMHA, a new amino acid unit in perthamides C and D, from commercially available materials demonstrates its potential in designing and synthesizing new bioactive molecules (Sepe et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, “(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJKXTUQZYCKF-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439173 | |
Record name | (2S,3R)-3-AMINO-2-HYDROXYHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Amino-2-hydroxyheptanoic acid | |
CAS RN |
334871-10-2 | |
Record name | (2S,3R)-3-AMINO-2-HYDROXYHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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